

# BAY1163877 (Rogaratinib): A Technical Guide for Urothelial Carcinoma Research

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **BAY1163877**

Cat. No.: **B1191585**

[Get Quote](#)

This technical guide provides an in-depth overview of **BAY1163877**, also known as rogaratinib, a potent and selective pan-Fibroblast Growth Factor Receptor (FGFR) inhibitor, and its investigation in the context of urothelial carcinoma (UC). This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on the compound's mechanism of action, clinical trial data, and key experimental methodologies.

## Core Concept: Mechanism of Action

Rogaratinib is an orally administered, small-molecule inhibitor that selectively targets the ATP-binding pocket of FGFRs 1, 2, 3, and 4.<sup>[1][2][3]</sup> Dysregulation of the FGFR signaling pathway, through mechanisms like gene amplification, mutations, or fusions, is a known oncogenic driver in various malignancies, including urothelial carcinoma.<sup>[4][5][6]</sup> By inhibiting the kinase activity of FGFRs, rogaratinib blocks the phosphorylation of the receptors and downstream signaling cascades, primarily the RAS-MAPK and PI3K-AKT pathways, which are crucial for tumor cell proliferation, survival, and angiogenesis.<sup>[1][2][6][7][8]</sup> Preclinical studies have shown that the anti-proliferative effects of rogaratinib are mediated by the inhibition of the FGFR/ERK pathway.<sup>[2][6]</sup>



[Click to download full resolution via product page](#)

**Caption:** Mechanism of Action of Rogaratinib on the FGFR Signaling Pathway.

## Clinical Development in Urothelial Carcinoma

Rogaratinib has been evaluated in several clinical trials for patients with locally advanced or metastatic urothelial carcinoma, most notably the FORT-1 and FORT-2 studies. A key aspect of these trials was the selection of patients based on the overexpression of FGFR1 or FGFR3 mRNA in tumor tissue.[\[9\]](#)[\[10\]](#)[\[11\]](#)

## FORT-1: Rogaratinib Monotherapy vs. Chemotherapy

The FORT-1 trial was a Phase II/III, randomized, open-label study comparing the efficacy and safety of rogaratinib with standard chemotherapy in patients with FGFR1/3 mRNA-positive locally advanced or metastatic UC who had received prior platinum-containing chemotherapy.[\[9\]](#)[\[10\]](#)[\[12\]](#)

[Click to download full resolution via product page](#)**Caption:** Workflow of the FORT-1 Clinical Trial.

## Efficacy Results (FORT-1, Phase II)

The interim analysis of the Phase II portion of the study found comparable efficacy between rogaratinib and chemotherapy, which led to the discontinuation of the trial before progression to Phase III.[9][12] An exploratory analysis suggested that patients with FGFR3 DNA alterations may derive a greater benefit from rogaratinib.[9][10]

| Endpoint                               | Rogaratinib (n=87)   | Chemotherapy (n=88)  | Details                                             |
|----------------------------------------|----------------------|----------------------|-----------------------------------------------------|
| Objective Response Rate (ORR)          | 20.7%[4][9][10]      | 19.3%[4][9][10]      | Rate Difference = 1.4;<br>one-sided p = 0.56[9][13] |
| Median Overall Survival (OS)           | 8.3 months[4][9][10] | 9.8 months[4][9][10] | HR = 1.11 (95% CI, 0.71-1.72)[9][10]                |
| Median Progression-Free Survival (PFS) | 2.7 months[13]       | 2.9 months[13]       | -                                                   |
| Median Duration of Response            | 4.9 months[9]        | 5.8 months[9]        | -                                                   |
| ORR in FGFR3 DNA Alteration Subgroup   | 52.4% (n=21)[9][10]  | 26.7% (n=15)[9][10]  | Exploratory analysis                                |

## Safety and Tolerability (FORT-1)

Rogaratinib demonstrated a manageable safety profile. The most common treatment-emergent adverse events (TEAEs) were gastrointestinal toxicities and hyperphosphatemia.[4]

| Adverse Event (AE)           | Rogaratinib (n=86)                                             | Chemotherapy (n=82)                                       |
|------------------------------|----------------------------------------------------------------|-----------------------------------------------------------|
| Grade 3 TEAEs                | 43.0%[4][9]                                                    | 39.0%[4][9]                                               |
| Grade 4 TEAEs                | 4.7%[4][9]                                                     | 18.3%[4][9]                                               |
| Most Common Any-Grade TEAEs  | Diarrhea (55.8%), Hyperphosphatemia (45.3%), Nausea (32.6%)[4] | Constipation (35.4%), Diarrhea (23.2%), Nausea (23.2%)[4] |
| Retinal Disorders (Grade ≥2) | 7.0%[9]                                                        | 0%[9]                                                     |

## FORT-2: Rogaratinib in Combination with Atezolizumab

The FORT-2 trial was a Phase Ib/II study evaluating rogaratinib in combination with the PD-L1 inhibitor atezolizumab as a first-line treatment for cisplatin-ineligible patients with locally advanced or metastatic UC and FGFR1/3 mRNA overexpression.[14]

### Efficacy Results (FORT-2, Phase Ib)

The combination therapy showed promising efficacy, particularly at the recommended Phase 2 dose (RP2D) of rogaratinib 600 mg twice daily.[14] Notably, responses were observed irrespective of PD-L1 expression or FGFR3 gene alteration status.[15]

| Endpoint                               | Rogaratinib 600 mg + Atezolizumab (n=26) | Rogaratinib 800 mg + Atezolizumab (n=11) |
|----------------------------------------|------------------------------------------|------------------------------------------|
| Objective Response Rate (ORR)          | 53.8%[5][14]                             | -                                        |
| Complete Response (CR)                 | 15% (4 patients)[5][14]                  | -                                        |
| Disease Control Rate (DCR)             | 76.9%[14]                                | -                                        |
| Median Progression-Free Survival (PFS) | 7.5 months[14]                           | 2.1 months[14]                           |
| Median Overall Survival (OS)           | 16.8 months[14]                          | 8.3 months[14]                           |

### Safety and Tolerability (FORT-2)

The combination of rogaratinib and atezolizumab had a manageable safety profile with no unexpected signals.[14][15] The 600 mg dose of rogaratinib was better tolerated than the 800 mg dose.[14][15]

| Adverse Event (AE)                    | Rogaratinib 600 mg (n=26)                                           | Rogaratinib 800 mg (n=11) |
|---------------------------------------|---------------------------------------------------------------------|---------------------------|
| Grade $\geq 3$ TEAEs                  | Reported in 73% of all patients<br>(n=27/37)[14]                    | -                         |
| TEAEs leading to Discontinuation      | 27%[14]                                                             | 55%[14]                   |
| Most Common Any-Grade TEAEs (Overall) | Diarrhea (62%),<br>Hyperphosphatemia (51%),<br>Fatigue (41%)[5][14] | -                         |

## Key Experimental Protocols

### Patient Selection and Biomarker Analysis

A critical component of the rogaratinib clinical development program was the prospective screening for FGFR pathway alterations.

- **Inclusion Criteria:** Patients were required to have histologically or cytologically confirmed locally advanced or metastatic urothelial carcinoma.[4] For the FORT-1 trial, patients must have progressed after at least one prior platinum-containing regimen.[10] For the FORT-2 trial, patients were cisplatin-ineligible and had not received prior systemic therapy for metastatic disease.[11]
- **Biomarker Screening:** All patients underwent mandatory testing for FGFR1 and FGFR3 mRNA expression on archival or fresh tumor biopsy tissue.[9]
- **Methodology (RNA in situ hybridization - RNA-ISH):** The expression of FGFR1 and FGFR3 mRNA was determined centrally using an RNA in situ hybridization (RNA-ISH) test, specifically the RNAscope assay.[11] Patients were considered "FGFR-positive" and eligible for enrollment if their tumor samples showed high levels of FGFR1 or FGFR3 mRNA.[11]

## Dosing and Administration

- Rogaratinib (Monotherapy - FORT-1): 800 mg administered orally twice daily in continuous 3-week cycles.[9][10][12]
- Rogaratinib (Combination Therapy - FORT-2): Started at 800 mg orally twice daily, with a subsequent determination of the recommended Phase 2 dose (RP2D) at 600 mg orally twice daily due to better tolerability.[14] Dose reductions were permitted for clinically significant adverse events.[15]
- Atezolizumab (Combination Therapy - FORT-2): 1200 mg administered intravenously on day 1 of each 21-day cycle.[14][15]

## Efficacy and Safety Assessment

- Tumor Response: Assessed by investigators according to the Response Evaluation Criteria in Solid Tumors, version 1.1 (RECIST v1.1).[16]
- Adverse Events: Monitored and graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events, version 4.03 (CTCAE v4.03).[16]

## Conclusion

**BAY1163877** (rogaratinib) is a selective pan-FGFR inhibitor that has demonstrated clinical activity in patients with urothelial carcinoma characterized by FGFR mRNA overexpression. In the FORT-1 trial, rogaratinib showed efficacy comparable to standard chemotherapy with a manageable safety profile.[9][10] Exploratory analyses suggest a potentially greater benefit in patients with co-existing FGFR3 DNA alterations.[9][10] The FORT-2 trial indicated that rogaratinib in combination with atezolizumab is a promising regimen for cisplatin-ineligible patients, with notable efficacy even in tumors with low PD-L1 expression, suggesting a broader potential benefit.[14][15] The research underscores the feasibility and importance of biomarker-driven patient selection in urothelial carcinoma to identify those most likely to respond to targeted therapies like rogaratinib.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Rogaratinib: A potent and selective pan-FGFR inhibitor with broad antitumor activity in FGFR-overexpressing preclinical cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rogaratinib: A potent and selective pan-FGFR inhibitor with broad antitumor activity in FGFR-overexpressing preclinical cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. cancernetwork.com [cancernetwork.com]
- 5. Rogaratinib Plus Atezolizumab in Cisplatin-Ineligible Patients With FGFR RNA-Overexpressing Urothelial Cancer: The FORT-2 Phase 1b Nonrandomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cancer-research-network.com [cancer-research-network.com]
- 7. The roles of FGFR3 and c-MYC in urothelial bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ascopubs.org [ascopubs.org]
- 10. urotoday.com [urotoday.com]
- 11. ascopubs.org [ascopubs.org]
- 12. FORT-1: Phase II/III Study of Rogaratinib Versus Chemotherapy in Patients With Locally Advanced or Metastatic Urothelial Carcinoma Selected Based on FGFR1/ 3 mRNA Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ascopubs.org [ascopubs.org]
- 14. Rogaratinib/Atezolizumab in Cisplatin-Ineligible FGFR mRNA-Overexpressing Urothelial Cancer - The ASCO Post [ascopost.com]
- 15. Rogaratinib Plus Atezolizumab in Cisplatin-Ineligible Patients With FGFR RNA-Overexpressing Urothelial Cancer: The FORT-2 Phase 1b Nonrandomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ascopubs.org [ascopubs.org]
- To cite this document: BenchChem. [BAY1163877 (Rogaratinib): A Technical Guide for Urothelial Carcinoma Research]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1191585#bay1163877-for-urothelial-carcinoma-research>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)